molecular formula C10H18O B160416 Cyclopentyl ether CAS No. 10137-73-2

Cyclopentyl ether

Cat. No. B160416
CAS RN: 10137-73-2
M. Wt: 154.25 g/mol
InChI Key: BOTLEXFFFSMRLQ-UHFFFAOYSA-N
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Patent
US04110324

Procedure details

In a vial, protected against the light, is dissolved: 2.5g of 3-cyclopentyl ether of estriol obtained in (a) above, in 25 cc of anhydrous pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C@@:2]12[C@@H:18]([OH:19])[C@H:17](O)[CH2:16][C@H:15]1[C@H]1[C@@H](C3C=CC(O)=CC=3CC1)CC2>N1C=CC=CC=1>[CH2:2]1[CH2:18][CH2:17][CH:16]([O:19][CH:18]2[CH2:2][CH2:15][CH2:16][CH2:17]2)[CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@]12CC[C@@H]3C=4C=CC(=CC4CC[C@H]3[C@@H]1C[C@H]([C@@H]2O)O)O
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is dissolved

Outcomes

Product
Name
Type
product
Smiles
C1CC(CC1)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.